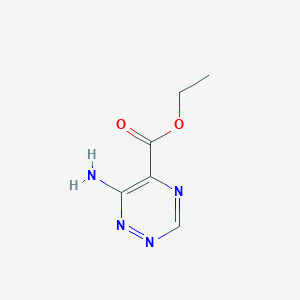

Ethyl 6-amino-1,2,4-triazine-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

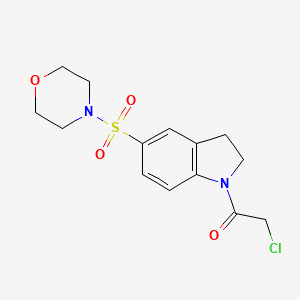

Ethyl 6-amino-1,2,4-triazine-5-carboxylate is a chemical compound with the CAS Number: 30855-52-8 . It has a molecular weight of 168.16 and is typically in the form of a powder .

Molecular Structure Analysis

The InChI code for this compound is1S/C6H8N4O2/c1-2-12-6(11)4-5(7)10-9-3-8-4/h3H,2H2,1H3,(H2,7,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 117-119°C . It is stored at room temperature .科学的研究の応用

Synthesis and Chemical Transformations

Ethyl 5-amino-1,2,4-triazine-6-carboxylates undergo condensation with aryl isocyanates to afford pyrimido[4,5-e][1,2,4]triazines, showcasing their utility in constructing complex heterocyclic structures (Wamhoff & Tzanova, 2003). Additionally, ethyl 1,2,4-triazine-5-carboxylates are prepared by heating specific hydrazones with ammonium acetate, demonstrating high regioselectivity in their synthesis (Ohsumi & Neunhoeffer, 1992).

Building Blocks for Compound Libraries

Ethyl esters derived from [1,3,5]triazine tricarboxylic acid are used to produce amino-oxo-dihydro[1,2,4]triazine carboxylic acid derivatives. These derivatives serve as precursors for synthesizing discrete compound libraries, indicating their role in diversifying chemical space for potential biological activity screening (Gambert, Kuratli, & Martin, 2004).

Heterocyclic Compounds Synthesis

Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates have been developed, containing various heterocyclic nuclei. These structures are synthesized from ethyl piperazine-1-carboxylate, showcasing the versatility of ethyl amino triazine derivatives in generating bioactive molecules with potential antimicrobial activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antimicrobial Activity

Ethyl 1-aminotetrazole-5-carboxylate, a similar compound, underwent various chemical reactions to produce heterocyclic compounds, some of which exhibited antimicrobial properties. This suggests that derivatives of ethyl 6-amino-1,2,4-triazine-5-carboxylate could also be explored for antimicrobial activities (Taha & El-Badry, 2010).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H318, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

作用機序

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that Ethyl 6-amino-1,2,4-triazine-5-carboxylate may also have multiple targets.

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to affect various biological activities , suggesting that this compound may also influence multiple biochemical pathways.

Result of Action

Similar compounds have been found to exhibit various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

生化学分析

Biochemical Properties

It is known that triazine derivatives, to which this compound belongs, have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Cellular Effects

Other triazine derivatives have been shown to modify growth, enzymatic processes, and photosynthesis in plants . They also exert mutagenicity, genotoxicity, defective cell division, erroneous lipid synthesis, and hormonal imbalance in aquatic fauna and non-target animals .

Molecular Mechanism

Other triazine derivatives have been found to bind with high affinity to multiple receptors . This suggests that Ethyl 6-amino-1,2,4-triazine-5-carboxylate may also interact with various biomolecules, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

It is known that this compound is stable at room temperature .

Dosage Effects in Animal Models

Other triazine derivatives have been shown to exert mutagenicity, genotoxicity, defective cell division, erroneous lipid synthesis, and hormonal imbalance in aquatic fauna and non-target animals .

Metabolic Pathways

Other triazine derivatives are known to undergo various metabolic transformations .

Transport and Distribution

Other triazine derivatives, such as atrazine, are known to be absorbed by shoots and roots and transported solely by xylem .

Subcellular Localization

Other triazine derivatives are known to interact with various subcellular components .

特性

IUPAC Name |

ethyl 6-amino-1,2,4-triazine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2/c1-2-12-6(11)4-5(7)10-9-3-8-4/h3H,2H2,1H3,(H2,7,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUUQZZLBQFZPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=NC=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2605542.png)

![1-[(1,3-Benzodioxol-5-ylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2605545.png)

![2-{[6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}-N-(3-methoxybenzyl)acetamide](/img/structure/B2605548.png)

![3-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2605552.png)

![(E)-N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide](/img/structure/B2605554.png)

![6-[5-[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2605555.png)

![N-(4-methoxyphenethyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2605562.png)

![1-[(4-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2605563.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)pentanamide](/img/structure/B2605564.png)